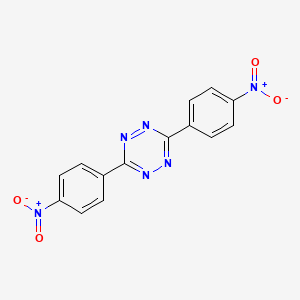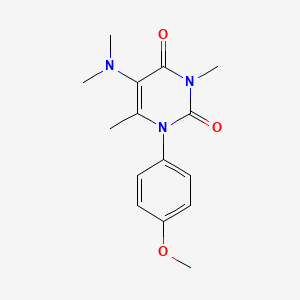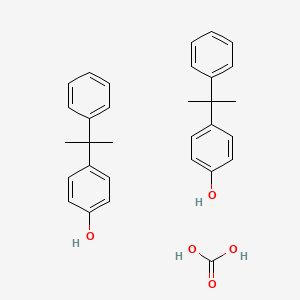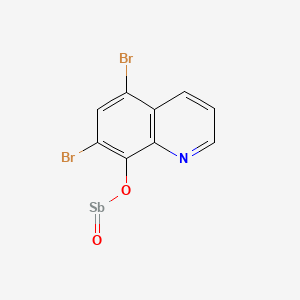
Quinoline, 5,7-dibromo-8-(stibosooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 5,7-dibromo-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-(stibosooxy)quinoline typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with molecular bromine in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 7 positions. The stibosooxy group can be introduced through subsequent reactions involving antimony-based reagents.
Industrial Production Methods
Industrial production of 5,7-dibromo-8-(stibosooxy)quinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as iso-amyl nitrite/HBr or aqueous CaBr2-Br2 . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding dihydroquinoline forms.
Common Reagents and Conditions
Bromination: Molecular bromine in chloroform or other solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Bromination: 5,7-dibromo-8-hydroxyquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,7-dibromo-8-(stibosooxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent . Its ability to interact with biological targets such as enzymes and DNA makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of quinoline, including 5,7-dibromo-8-(stibosooxy)quinoline, are explored for their therapeutic potential. They are investigated for their efficacy against various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism of action of 5,7-dibromo-8-(stibosooxy)quinoline involves its interaction with molecular targets such as enzymes and DNA. The bromine and stibosooxy groups enhance its binding affinity and reactivity, leading to the inhibition of enzyme activity or disruption of DNA function . These interactions can result in antimicrobial or anticancer effects, depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-dibromo-8-hydroxyquinoline: A closely related compound with similar bromination but lacking the stibosooxy group.
8-hydroxyquinoline: The parent compound without bromination or stibosooxy substitution.
5-bromo-8-hydroxyquinoline: A mono-brominated derivative of 8-hydroxyquinoline.
Uniqueness
The presence of both bromine and stibosooxy groups in 5,7-dibromo-8-(stibosooxy)quinoline makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
35592-46-2 |
|---|---|
Molekularformel |
C9H4Br2NO2Sb |
Molekulargewicht |
439.70 g/mol |
IUPAC-Name |
(5,7-dibromoquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H5Br2NO.O.Sb/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h1-4,13H;;/q;;+1/p-1 |
InChI-Schlüssel |
RJKNHBVKSWCKOC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O[Sb]=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
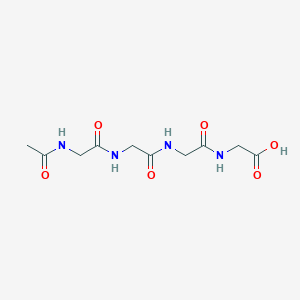
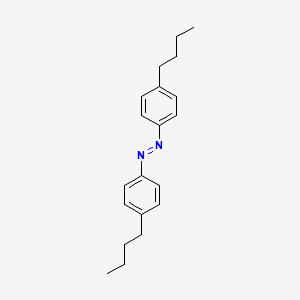
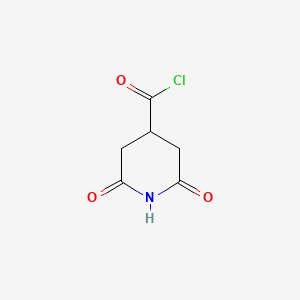
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
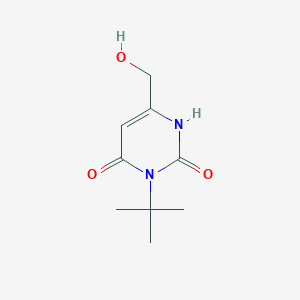
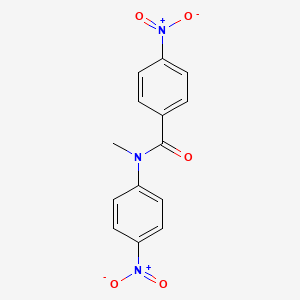
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)
